molecular formula C19H21BrO2 B14357522 Diphenylmethyl 6-bromohexanoate CAS No. 92518-33-7

Diphenylmethyl 6-bromohexanoate

Cat. No.: B14357522
CAS No.: 92518-33-7
M. Wt: 361.3 g/mol
InChI Key: KWYHPLDSQDPFHZ-UHFFFAOYSA-N
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Description

Diphenylmethyl 6-bromohexanoate is a brominated ester compound featuring a hexanoate backbone substituted with a bromine atom at the 6-position and a diphenylmethyl (benzhydryl) ester group. These analogs are critical intermediates in organic synthesis, particularly for constructing drug carriers, adsorbents for dye-sensitized solar cells, and precursors for metal-organic frameworks (MOFs) .

Properties

CAS No.

92518-33-7

Molecular Formula

C19H21BrO2

Molecular Weight

361.3 g/mol

IUPAC Name

benzhydryl 6-bromohexanoate

InChI

InChI=1S/C19H21BrO2/c20-15-9-3-8-14-18(21)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2

InChI Key

KWYHPLDSQDPFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl 6-bromohexanoate can be synthesized through a multi-step process. One common method involves the esterification of 6-bromohexanoic acid with diphenylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 6-bromohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylmethyl 6-bromohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylmethyl 6-bromohexanoate involves its interaction with various molecular targets. The bromine atom in the 6-bromohexanoate moiety can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diphenylmethyl group can stabilize reaction intermediates through resonance effects, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diphenylmethyl 6-bromohexanoate with key analogs in terms of structure, synthesis, and applications.

Methyl 6-Bromohexanoate (CAS 5454-83-1)

  • Structure: Shares the 6-bromohexanoate backbone but substitutes the ester group with a methyl moiety.
  • Applications: Widely used as an intermediate for drug carriers and adsorbents in solar cell technology. Its simplicity facilitates high-yield reactions in polar solvents .
  • Synthesis: Typically synthesized via esterification of 6-bromohexanoic acid with methanol under acidic catalysis.

Other Structural Analogs

lists compounds with high structural similarity to methyl 6-bromohexanoate (e.g., CAS 54049-24-0, similarity score 1.00), which may share comparable reactivity. Lower-similarity analogs (e.g., CAS 72338-48-8, score 0.93) likely exhibit divergent properties due to variations in substituent placement or branching .

Comparative Analysis Table

Property This compound* Methyl 6-Bromohexanoate Ethyl 6-Bromohexanoate
Ester Group Diphenylmethyl Methyl Ethyl
Molecular Weight ~323.2 g/mol (estimated) ~195.0 g/mol ~209.1 g/mol
Key Applications Hypothesized: Lipophilic drug carriers, specialty polymers Drug carriers, solar cell adsorbents MOF synthesis, acyl glucose derivatives
Synthetic Yield Not reported High (exact data unavailable) 71% (for Compound 9 synthesis)
Solubility Likely low in polar solvents Moderate in polar solvents Moderate in ethanol

Research Findings and Implications

  • Reactivity Differences: The diphenylmethyl group may reduce electrophilicity at the ester carbonyl compared to methyl/ethyl analogs, slowing hydrolysis but improving stability in non-polar environments. This could make it advantageous for sustained-release drug formulations.
  • Thermodynamic Stability : Bulkier ester groups (e.g., diphenylmethyl) likely increase steric hindrance, affecting crystallization and melting points. Methyl and ethyl analogs are more volatile and easier to purify .
  • The diphenylmethyl variant’s lipophilicity could enhance cell membrane penetration, warranting further investigation .

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